Pyridate

Descripción

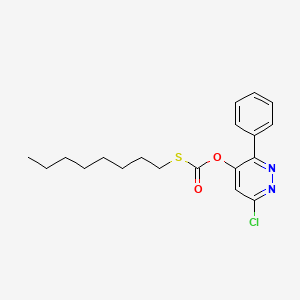

Structure

3D Structure

Propiedades

IUPAC Name |

(6-chloro-3-phenylpyridazin-4-yl) octylsulfanylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c1-2-3-4-5-6-10-13-25-19(23)24-16-14-17(20)21-22-18(16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZCTMAVMHRNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC(=O)OC1=CC(=NN=C1C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032639 | |

| Record name | Pyridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55512-33-9 | |

| Record name | Pyridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55512-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055512339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(6-chloro-3-phenylpyridazin-4-yl) S-octyl thiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQH131LU0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pyridate in Photosystem II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Pyridate, a phenyl-pyridazine herbicide, focusing on its interaction with Photosystem II (PSII). It includes details on its binding site, the physiological consequences of its inhibitory action, quantitative efficacy data, and detailed protocols for key experimental assays used in its study.

The Photosystem II Electron Transport Chain: A Primer

Photosystem II is a multi-protein complex embedded in the thylalkoid membranes of chloroplasts. Its primary function is to catalyze the light-driven oxidation of water and the reduction of plastoquinone (B1678516), initiating the photosynthetic electron transport chain. This process is crucial for the generation of ATP and NADPH, the energy and reducing power required for CO₂ fixation.

The core process involves the transfer of electrons from the oxygen-evolving complex (OEC), through the reaction center chlorophyll (B73375) P680, to a series of acceptors: pheophytin (Pheo), a primary quinone acceptor (Qₐ), and finally to a secondary quinone acceptor (Qₑ). Once fully reduced, the plastoquinol (PQH₂) at the Qₑ site is released into the thylakoid membrane, transferring its electrons to the subsequent components of the photosynthetic chain.

This compound's Core Mechanism of Action: Competitive Inhibition at the Qₑ Site

This compound exerts its herbicidal effect by directly interfering with the photosynthetic electron transport chain. It is classified as a WSSA/HRAC Group 6 herbicide.

Target and Binding Site: The molecular target of this compound is the D1 protein, a core subunit of the PSII reaction center. Specifically, this compound binds to the Qₑ binding niche on the D1 protein.[1] This binding is competitive with the native plastoquinone (PQ) molecule.[2] Herbicides in this group, including phenyl-pyridazines, are known to interact with the histidine residue at position 215 (His215) of the D1 protein.[3]

Mode of Inhibition: By occupying the Qₑ binding pocket, this compound physically blocks the binding of plastoquinone. This prevents the transfer of electrons from the reduced primary quinone acceptor, Qₐ⁻, to Qₑ. The electron transport chain is consequently halted at this step, effectively shutting down the linear flow of electrons through PSII.

Induction of Oxidative Stress: The Ultimate Cause of Phytotoxicity

While the cessation of photosynthesis can lead to starvation, the rapid, necrotic symptoms (e.g., leaf burn) associated with this compound are caused by a more destructive secondary effect: the generation of Reactive Oxygen Species (ROS).[1][4]

-

Blocked Electron Flow: The blockage of electron transfer from Qₐ⁻ causes a buildup of highly reduced molecules in the PSII reaction center.

-

Charge Recombination: This energetic state is unstable and leads to charge recombination between the oxidized primary donor (P680⁺) and the reduced pheophytin acceptor (Pheo⁻).

-

Triplet Chlorophyll Formation: This recombination event favors the formation of a triplet excited state of chlorophyll (³Chl).

-

Singlet Oxygen Production: Triplet chlorophyll is a potent photosensitizer that rapidly reacts with ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂).

-

Cellular Damage: Singlet oxygen is extremely cytotoxic, initiating a cascade of lipid peroxidation. This process destroys the integrity of cell and organelle membranes, leading to rapid electrolyte leakage, tissue desiccation, and cell death, which manifests as necrosis.[1]

Quantitative Analysis of this compound Efficacy

The efficacy of a PSII inhibitor is typically quantified by its half-maximal inhibitory concentration (I₅₀), which is the concentration required to inhibit 50% of the photosynthetic activity. While specific I₅₀ values for this compound are not widely published, its activity can be understood in the context of its chemical class and through resistance studies.

A notable finding is the negative cross-resistance observed in certain weed biotypes. For example, linuron-resistant common purslane (Portulaca oleracea) was found to be more susceptible to this compound.[5][6]

| Parameter | Organism/System | Value | Reference |

| Resistance Ratio (RR) | Linuron-resistant P. oleracea | 0.75 | [5][6] |

| I₅₀ (comparative) | Bentazon (another Group 6 inhibitor) on Pea Thylakoids | ~1.4 x 10⁻⁶ M | [2] |

| I₅₀ (comparative) | Diuron (Group 7 inhibitor) on Pea Thylakoids | ~7.5 x 10⁻⁸ M | [2] |

-

Note on Resistance Ratio (RR): An RR value of less than 1.0 indicates negative cross-resistance, meaning the resistant biotype is more sensitive to the herbicide than the susceptible biotype.

-

Note on I₅₀: The I₅₀ value for bentazon, another Group 6 inhibitor, is provided for context, showing that inhibitors in this group can have a lower binding affinity (higher I₅₀) than classic inhibitors like diuron.

Key Experimental Protocols for Studying PSII Inhibition

The mechanism of action of this compound and other PSII inhibitors is primarily investigated through biophysical and biochemical assays that measure photosynthetic activity.

Chlorophyll a Fluorescence Measurement

This non-invasive technique measures the light re-emitted as fluorescence from chlorophyll a molecules, providing a sensitive probe into the status of PSII.

-

Principle: When PSII is inhibited, the absorbed light energy cannot be used for photochemistry and is dissipated as heat and fluorescence. An inhibitor like this compound, which blocks electron flow after Qₐ, causes a rapid rise in fluorescence yield because Qₐ remains in its reduced state.

-

Key Parameters:

-

Fv/Fm: The maximum quantum yield of PSII photochemistry, calculated as (Fm - Fo)/Fm. A decrease in this ratio indicates stress or damage to PSII.

-

OJIP Transient: A fast fluorescence induction curve (plotted from ~20 µs to 1 s) that provides detailed information about the electron transport chain. PSII inhibitors cause a characteristic change in the shape of this curve, often eliminating the J-I and I-P phases.

-

-

Detailed Protocol (OJIP Test):

-

Sample Preparation: Select fully developed leaves from control and herbicide-treated plants.

-

Dark Adaptation: Adapt the leaves to darkness for a minimum of 30 minutes to ensure all PSII reaction centers are "open" (Qₐ is oxidized).

-

Measurement: Use a fluorometer (e.g., a Plant Efficiency Analyser, PEA) to apply a saturating pulse of light to the leaf surface. The instrument records the fluorescence emission over time, generating the OJIP curve.

-

Data Acquisition: Record the fluorescence intensity at key time points: O (F₀, minimal fluorescence), J (2 ms), I (30 ms), and P (Fm, maximal fluorescence).

-

Analysis: Calculate various JIP-test parameters. For PSII inhibitor analysis, the relative variable fluorescence at the J-step (Vⱼ) is particularly sensitive. The inhibition of electron transport beyond Qₐ is reflected in a rapid rise to maximum fluorescence.

-

Photosynthetic Oxygen Evolution Measurement

This method directly measures the rate of water oxidation by PSII, providing a direct assessment of the overall electron transport activity.

-

Principle: The rate of oxygen evolution is directly proportional to the rate of linear electron transport through PSII. An inhibitor that blocks this transport will decrease or eliminate light-dependent oxygen production.

-

Detailed Protocol:

-

Thylakoid Isolation: Homogenize fresh leaf tissue (e.g., spinach) in an ice-cold isolation buffer. Filter the homogenate and centrifuge to pellet the chloroplasts. Lyse the chloroplasts osmotically to release thylakoid membranes and wash them to remove stromal enzymes. Resuspend the final thylakoid pellet in a suitable assay buffer.

-

Measurement Setup: Place a known concentration of thylakoids (based on chlorophyll content) into the reaction chamber of a Clark-type oxygen electrode, which amperometrically measures dissolved O₂.

-

Assay: Add an artificial electron acceptor (e.g., DCBQ) that accepts electrons from the plastoquinone pool.

-

Inhibitor Addition: Add varying concentrations of this compound (or a solvent control) to the chamber and incubate for a short period.

-

Data Acquisition: Illuminate the chamber with a saturating light source and record the rate of oxygen evolution over time.

-

Analysis: Calculate the rate of O₂ evolution for each inhibitor concentration. Plot the percent inhibition against the logarithm of the this compound concentration to determine the I₅₀ value.

-

Competitive Herbicide Binding Assay

This biochemical assay is used to determine the binding affinity (Kᵢ) of an unlabeled inhibitor (this compound) by measuring its ability to displace a radiolabeled inhibitor from the Qₑ site.

-

Principle: A radiolabeled herbicide with a known high affinity for the Qₑ site (e.g., [¹⁴C]atrazine or [³H]diuron) is incubated with thylakoid membranes. An unlabeled competitor, this compound, is then added at increasing concentrations. The amount of radiolabel that remains bound to the membranes is measured. A potent competitor will displace the radiolabel at low concentrations.

-

Detailed Protocol:

-

Thylakoid Preparation: Isolate and wash thylakoid membranes as described for the oxygen evolution assay. Determine the chlorophyll concentration for normalization.

-

Reaction Mixture: In microcentrifuge tubes, prepare a reaction mixture containing the thylakoid suspension in an assay buffer.

-

Incubation: Add a fixed, subsaturating concentration of the radiolabeled herbicide (e.g., [¹⁴C]atrazine). Then, add a range of concentrations of unlabeled this compound (the competitor). Include a control with no competitor (total binding) and a sample with a large excess of an unlabeled standard herbicide to determine non-specific binding.

-

Equilibration: Incubate the mixtures at room temperature for a defined period (e.g., 10-15 minutes) to reach binding equilibrium.

-

Separation: Centrifuge the tubes to pellet the thylakoid membranes, separating the bound radiolabel in the pellet from the free radiolabel in the supernatant.[7]

-

Quantification: Carefully remove the supernatant. Resuspend the pellet and transfer it to a scintillation vial containing a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the specific binding against the this compound concentration to determine the IC₅₀ (the concentration of this compound that displaces 50% of the specifically bound radiolabel). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

-

References

- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 2. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. croplife.com [croplife.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Changes in [14C]Atrazine Binding Associated with the Oxidation-Reduction State of the Secondary Quinone Acceptor of Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Pyridate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridate is a selective, post-emergence herbicide primarily used for the control of broadleaf weeds in various crops. Chemically classified as a phenyl-pyridazine derivative, its herbicidal activity stems from the inhibition of photosystem II, a critical process in plant photosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies related to this compound. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.

Chemical Identity and Structure

This compound, scientifically known as O-(6-chloro-3-phenylpyridazin-4-yl) S-octyl carbonothioate (B8497899), is an organic compound with the molecular formula C₁₉H₂₃ClN₂O₂S.[1][2] It belongs to the pyridazine (B1198779) class of chemicals.[1][3]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (6-chloro-3-phenylpyridazin-4-yl) octylsulfanylformate[1] |

| CAS Number | 55512-33-9[1] |

| Molecular Formula | C₁₉H₂₃ClN₂O₂S[1] |

| Molecular Weight | 378.9 g/mol [1] |

| Synonyms | Fenpyrate, Lentagran, Tough, CL-11344[1][3] |

The chemical structure of this compound consists of a 6-chloro-3-phenylpyridazine ring linked to an S-octyl carbonothioate group.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, application, and environmental fate.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 27 °C[3] |

| Boiling Point | 220 °C at 0.1 mmHg |

| Water Solubility | 1.49 mg/L (at 20°C, pH 7) |

| LogP (Octanol-Water Partition Coefficient) | 6.61 (calculated) |

| Vapor Pressure | 9.75 x 10⁻¹⁰ mmHg[3] |

| Appearance | Oily brown liquid |

Herbicidal Activity and Mechanism of Action

This compound is a selective contact herbicide that is primarily absorbed through the leaves of the plant.[4] Its mode of action is the inhibition of photosynthetic electron transport at photosystem II (PSII).[1][4]

Upon entering the plant, this compound is hydrolyzed to its active metabolite, 6-chloro-3-phenyl-pyridazine-4-ol (pyridafol). This active form then binds to the D1 protein of the photosystem II complex in the chloroplast thylakoid membranes. This binding blocks the electron flow from quinone A (QA) to quinone B (QB), thereby interrupting the entire photosynthetic process. The blockage of electron transport leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of herbicidal action, such as chlorosis and necrosis.

Caption: Inhibition of Photosystem II by this compound's active metabolite.

Metabolism in Plants

The selectivity of this compound is attributed to the differential metabolism between crop plants and weeds. Tolerant plants can rapidly detoxify the active metabolite, pyridafol (B1214434).

The primary metabolic pathway involves a two-phase process:

-

Phase I: Hydrolysis this compound is rapidly hydrolyzed to its herbicidally active metabolite, pyridafol ( CL 9673 ).

-

Phase II: Conjugation The active pyridafol is then detoxified through conjugation with sugars, such as glucose, to form inactive glycosidic conjugates. These conjugates are then sequestered within the plant cell, effectively removing the herbicide from its site of action.

Caption: Metabolic pathway of this compound in tolerant plants.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-3-phenylpyridazin-4-ol with S-octyl carbonochloridothioate in the presence of a base, such as triethylamine, in an appropriate solvent like benzene.

Experimental Protocols

Determination of Melting Point

Principle: The melting point is determined by packing the sample in a capillary tube and heating it in a calibrated apparatus. The temperature range from the first sign of melting to the complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is pure and dry. If necessary, pulverize a small amount of the sample to a fine powder using a mortar and pestle.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of 27°C.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Determination of Water Solubility (Flask Method)

Principle: An excess amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath with shaker

-

Flasks with stoppers

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of deionized water.

-

Place the flask in a constant temperature water bath shaker set at 20°C.

-

Shake the flask for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After shaking, allow the flask to stand in the water bath for at least 24 hours to allow undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.

-

Centrifuge the aliquot to further remove any suspended particles.

-

Filter the supernatant through a syringe filter.

-

Dilute the filtered solution to a suitable concentration for HPLC analysis.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the sample solution by HPLC.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample solution.

Analytical Determination of this compound and its Metabolite Pyridafol in Plant Material

Principle: This method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Experimental workflow for the analysis of this compound residues.

Procedure:

-

Sample Preparation: Homogenize a representative sample of the plant material.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Transfer it to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components.

-

Vortex for 30 seconds.

-

Centrifuge for 5 minutes.

-

-

Analysis:

-

Take the final extract, filter it, and dilute as necessary.

-

Inject the sample into an LC-MS/MS system for separation and detection of this compound and Pyridafol.

-

Quantify the analytes using a matrix-matched calibration curve.

-

Toxicology

This compound exhibits low to moderate acute toxicity in mammals. The primary target of toxicity appears to be the nervous system.

Table 3: Acute Toxicity of this compound

| Test | Species | Route | Value |

| LD₅₀ | Rat (male) | Oral | 1970 mg/kg |

| LD₅₀ | Rat (female) | Oral | 2400 mg/kg |

| LD₅₀ | Mouse | Oral | >10,000 mg/kg |

| LD₅₀ | Rabbit | Dermal | >3450 mg/kg |

Conclusion

This compound is an effective herbicide with a well-understood mechanism of action. Its chemical and physical properties, along with its metabolic fate in plants, contribute to its selective herbicidal activity. The analytical methods described provide a robust framework for its detection and quantification in various matrices. This technical guide serves as a valuable resource for professionals involved in the research, development, and regulation of this important agricultural chemical.

References

An In-depth Technical Guide to the Synthesis and Formulation of Pyridate Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridate, a selective post-emergence herbicide, is a vital tool in modern agriculture for the control of broadleaf weeds in various crops. This technical guide provides a comprehensive overview of the synthesis and formulation of this compound, intended for an audience with a strong background in chemistry and agricultural sciences. The document details the chemical synthesis of this compound, including a plausible experimental protocol for its key intermediate, and outlines the formulation processes for both wettable powder (WP) and emulsifiable concentrate (EC) preparations. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Chemical Synthesis of this compound

This compound, with the chemical name O-(6-chloro-3-phenyl-4-pyridazinyl) S-octyl carbonothioate (B8497899), is synthesized through a multi-step process. The core of its structure is the pyridazinone ring, which is then further functionalized to yield the final active ingredient.

Chemical Structure:

-

IUPAC Name: O-(6-chloro-3-phenyl-4-pyridazinyl) S-octyl carbonothioate

-

CAS Number: 55512-33-9[1]

-

Molecular Formula: C₁₉H₂₃ClN₂O₂S[1]

-

Molecular Weight: 378.92 g/mol

Synthesis Pathway

The commercial synthesis of this compound typically begins with the condensation of phenylhydrazine (B124118) and mucochloric acid to form the key intermediate, 6-chloro-3-phenylpyridazin-4-ol, also known as pyridafol (B1214434). This intermediate is then reacted to introduce the S-octyl carbonothioate group, yielding the final this compound molecule.

Figure 1: General synthesis pathway of this compound.

Experimental Protocol: Synthesis of 6-chloro-3-phenylpyridazin-4-ol (Pyridafol)

The following is a plausible experimental protocol for the synthesis of the key intermediate, pyridafol, based on general synthetic methods for pyridazinone derivatives.

Materials:

-

Phenylhydrazine

-

Mucochloric acid

-

Hydrochloric acid

-

Ethanol

-

Sodium hydroxide (B78521)

-

Activated carbon

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine in ethanol. To this solution, add mucochloric acid in portions.

-

Add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours.

-

Neutralization and Precipitation: After cooling to room temperature, the reaction mixture is neutralized with a sodium hydroxide solution until a pH of 7 is reached. The precipitated solid is collected by filtration.

-

Purification: The crude product is washed with water and then recrystallized from ethanol. Decolorization with activated carbon may be necessary to obtain a pure, off-white solid.

-

Drying: The purified pyridafol is dried in a vacuum oven at 60-70°C.

Expected Yield: 75-85%

Formulation of this compound Herbicide

This compound is typically formulated as a Wettable Powder (WP) or an Emulsifiable Concentrate (EC) to facilitate its application in an aqueous spray.[2]

Wettable Powder (WP) Formulation

A wettable powder formulation is a dry powder that forms a suspension when mixed with water.

A Chinese patent provides a specific example of a 48% this compound wettable powder formulation, which also includes the herbicide flufenacet. For the purpose of illustrating a this compound WP formulation, we will focus on the components relevant to this compound.

| Component | Function | Percentage by Mass (%) |

| This compound (Technical Grade, 95%) | Active Ingredient | 3.0 |

| Flufenacet | Active Ingredient | 45.0 |

| Alkylphenol polyoxyethylene ether methyl ether condensation compound sulfate | Dispersant | 15.0 |

| Calcium dodecyl benzene (B151609) sulfonate | Wetting Agent | 5.0 |

| Kaolin | Filler/Carrier | Remainder to 100 |

Table 1: Composition of a 48% this compound and Flufenacet Wettable Powder Formulation.[1]

The manufacturing process for a WP formulation involves blending the active ingredient with inert carriers and surfactants, followed by milling to a fine powder.

Figure 2: Workflow for the production of a this compound Wettable Powder.

Experimental Protocol:

-

Premixing: According to the formulation recipe, the active ingredient (this compound), dispersant, wetting agent, and filler are added to a stirring kettle.

-

Blending: The components are uniformly stirred to create a homogenous mixture.

-

Milling: The blended mixture is then passed through an air flow pulverizer to reduce the particle size and ensure a fine, uniform powder.

-

Quality Control: The final product is analyzed for active ingredient content, suspensibility, and wettability.

-

Packaging: The wettable powder is packaged in moisture-proof containers.

Emulsifiable Concentrate (EC) Formulation

An emulsifiable concentrate is a liquid formulation where the active ingredient is dissolved in a solvent with emulsifiers. When diluted with water, it forms a stable emulsion. A common commercial formulation is this compound 600 g/L EC.[2][3][4]

While a specific, publicly available recipe for a this compound 600 g/L EC is not detailed, a general composition can be outlined based on common EC formulation technology.

| Component | Function | Approximate Concentration (w/v %) |

| This compound (Technical Grade, 95%) | Active Ingredient | ~63% |

| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 20-30% |

| Emulsifier Blend (Anionic & Non-ionic) | Emulsifying Agent | 5-15% |

| Stabilizer/Adjuvant | Optional | 1-5% |

Table 2: General Composition of a this compound Emulsifiable Concentrate (EC) Formulation.

The production of an EC formulation involves dissolving the active ingredient and emulsifiers in a solvent.

Figure 3: Workflow for the production of a this compound Emulsifiable Concentrate.

Experimental Protocol:

-

Dissolution: The technical grade this compound is dissolved in the aromatic solvent in a mixing vessel. Gentle heating may be applied to facilitate dissolution.

-

Addition of Surfactants: The emulsifier blend and any other adjuvants or stabilizers are added to the solution.

-

Homogenization: The mixture is stirred until a clear, homogenous solution is obtained.

-

Quality Control: The EC is tested for active ingredient concentration, emulsion stability, and physical properties such as density and viscosity.

-

Packaging: The final product is filtered and packaged into appropriate containers.

Quality Control and Analytical Methods

The quality of both the technical grade this compound and its formulations is crucial for its efficacy and safety. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques used for the determination of this compound and its main metabolite, pyridafol.[5][6][7][8]

| Parameter | Method | Typical Specification |

| Technical this compound | ||

| Purity | HPLC-UV | ≥ 95% |

| Impurity Profile | HPLC-UV, LC-MS | Specific impurities below defined thresholds |

| Wettable Powder (WP) | ||

| Active Ingredient Content | HPLC-UV | As per label claim (e.g., 48% ± 2%) |

| Suspensibility | CIPAC MT 15 | ≥ 80% |

| Wet Sieve Test | CIPAC MT 59.3 | ≤ 2% retained on a 75 µm sieve |

| Emulsifiable Concentrate (EC) | ||

| Active Ingredient Content | HPLC-UV | As per label claim (e.g., 600 g/L ± 15 g/L) |

| Emulsion Stability | CIPAC MT 36 | Stable emulsion with minimal creaming or separation after 2 hours |

Table 3: Key Quality Control Parameters and Analytical Methods for this compound and its Formulations.

Conclusion

This technical guide has provided a detailed overview of the synthesis and formulation of the herbicide this compound. While the synthesis involves a multi-step chemical process, the formulation into user-friendly products like wettable powders and emulsifiable concentrates is crucial for its practical application in agriculture. The provided experimental protocols and formulation recipes offer a solid foundation for researchers and professionals in the field. Adherence to stringent quality control measures, utilizing advanced analytical techniques, is paramount to ensure the production of a high-quality and effective herbicide.

References

- 1. aceagrochem.com [aceagrochem.com]

- 2. Supply Herbicide this compound, this compound 600g/L EC, this compound 60 EC, this compound 600 g/l EC, pesticide suppliers [essencechem.com]

- 3. onvegetables.com [onvegetables.com]

- 4. TOUGH 600 EC - Crop Protection Hub [cropprotectionhub.omafra.gov.on.ca]

- 5. HPLC--residue analysis of the herbicide this compound in cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. relana-online.de [relana-online.de]

- 8. Simultaneous Determination of this compound, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Mode of action of Pyridate's active metabolite pyridafol

An In-Depth Technical Guide on the Mode of Action of Pyridafol (B1214434)

Introduction

Pyridafol (6-chloro-3-phenyl-4-pyridazinol) is the biologically active metabolite of the herbicide pyridate.[1][2] this compound itself is a pro-herbicide that, after absorption by the plant, undergoes rapid hydrolysis to form pyridafol, the primary phytotoxic agent.[1][2] Pyridafol belongs to the phenyl-pyridazine chemical class and is classified as a Photosystem II (PSII) inhibitor.[1][3][4] According to the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA), it falls under Group 6 (formerly C3), a classification for herbicides that inhibit photosynthesis at the PSII receptor site.[1] This guide provides a detailed technical overview of the biochemical and physiological mechanisms underlying the herbicidal activity of pyridafol.

Core Mechanism of Action

The herbicidal effect of pyridafol is initiated by a specific and potent disruption of the photosynthetic electron transport chain in the thylakoid membranes of chloroplasts. This process can be broken down into several key stages:

Bioactivation: Hydrolysis of this compound to Pyridafol

Upon entering the plant, this compound, which has limited herbicidal activity, is systemically translocated and rapidly metabolized.[2] The primary bioactivation step is the hydrolysis of the thiocarbonate linkage in the this compound molecule, yielding the active compound, pyridafol.[1][2] This conversion is a critical prerequisite for its phytotoxic effects.

Inhibition of Photosystem II Electron Transport

The primary molecular target of pyridafol is the D1 protein, a core subunit of the Photosystem II (PSII) reaction center located in the thylakoid membranes.[1] In a functioning photosynthetic chain, the D1 protein contains a binding niche for a mobile plastoquinone (B1678516) molecule, known as the QB site.[5] After the primary quinone acceptor (QA) receives an electron from the pheophytin molecule, it transfers this electron to the plastoquinone at the QB site. This process occurs twice, resulting in a fully reduced plastoquinol (PQH2) which then detaches and moves to the cytochrome b6f complex to continue the electron transport chain.

Pyridafol acts as a competitive inhibitor at this site.[1] It binds to the QB niche on the D1 protein, physically obstructing the binding of plastoquinone.[1][5] This action effectively blocks the transfer of electrons from QA to QB. Studies on other PSII inhibitors binding to this site have shown that interactions, such as hydrogen bonds with key amino acid residues like Histidine 215 (His215) of the D1 protein, are crucial for stable binding and inhibitory activity.[3][6][7]

Downstream Consequences and Phytotoxicity

The blockage of electron flow at the QB site has cascading and lethal effects on the plant cell:

-

Cessation of Energy Production: The interruption of the electron transport chain prevents the reduction of NADP+ to NADPH and halts the generation of the proton gradient across the thylakoid membrane required for ATP synthesis.[1][5] Without ATP and NADPH, the plant cannot fix CO₂ into sugars via the Calvin cycle, leading to slow starvation.

-

Formation of Reactive Oxygen Species (ROS): The primary cause of rapid cell death is the generation of highly destructive ROS.[1] When QA is unable to transfer its electron, the photosynthetic reaction center (P680) remains in a highly excited state. This energy is transferred to molecular oxygen (O₂), generating singlet oxygen (¹O₂). This and other ROS, such as superoxide (B77818) radicals, cause rapid lipid peroxidation of cell membranes, pigment bleaching (chlorosis), and leakage of cellular contents, culminating in tissue necrosis and plant death.[1][8]

Quantitative Data

Table 1: Physicochemical Properties of Pyridafol

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 6-chloro-3-phenylpyridazin-4-ol | [9] |

| CAS Number | 40020-01-7 | [9] |

| Molecular Formula | C₁₀H₇ClN₂O | [9] |

| Molecular Mass | 206.62 g/mol | [9] |

| Mode of Action | Photosynthetic electron transport inhibitor at PSII |[3][9] |

Table 2: Comparative Inhibitory Activity (IC₅₀) of Various PSII Herbicides Note: IC₅₀ is the molar concentration required to inhibit 50% of the PSII electron transport activity, as measured by DPIP photoreduction. Data for pyridafol is not specified in the cited literature but is expected to be in a similar range based on its classification and mode of action.

| Herbicide | Chemical Class | IC₅₀ (µM) | Reference |

| Terbuthylazine | Triazine | 0.05 ± 0.01 | [3] |

| Diuron | Phenylurea | 0.07 ± 0.01 | [3] |

| Metribuzin | Triazinone | 0.09 ± 0.01 | [3] |

| Metobromuron | Phenylurea | 0.20 ± 0.02 | [3] |

| Bentazon | Benzothiadiazinone | 3.90 ± 0.20 | [3] |

Table 3: Key Chlorophyll (B73375) a Fluorescence Parameters Affected by PSII Inhibitors

| Parameter | Description | Effect of PSII Inhibitor | Reference |

|---|---|---|---|

| F₀ | Minimum fluorescence (all PSII centers open) | Increases | [1] |

| Fv/Fm | Maximum quantum yield of PSII photochemistry | Decreases | [1] |

| Vj | Relative variable fluorescence at the J-step | Increases | [3] |

| PIabs | Performance Index for photochemistry | Drastically decreases |[1] |

Experimental Protocols

The characterization of PSII-inhibiting herbicides like pyridafol involves a suite of specialized biophysical and biochemical assays.

Protocol 1: Isolation of Thylakoid Membranes

This protocol is a composite method for isolating physiologically active thylakoids from fresh plant leaves, such as spinach or pea.[3][10][11]

-

Homogenization: Harvest 20-30 g of fresh leaves (de-veined) and homogenize in a pre-chilled blender with 100 mL of ice-cold grinding buffer (0.4 M sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl₂).

-

Filtration: Filter the homogenate through several layers of cheesecloth or miracloth into a chilled beaker.

-

Centrifugation: Transfer the filtrate to centrifuge tubes and spin at 3,000 x g for 10 minutes at 4°C. Discard the supernatant.

-

Washing: Gently resuspend the pellet in a washing buffer (e.g., 50 mM MES-NaOH pH 6.0, 15 mM NaCl, 5 mM MgCl₂) and centrifuge again at 3,000 x g for 10 minutes.

-

Final Resuspension: Resuspend the final thylakoid pellet in a minimal volume of a suitable storage buffer (e.g., 25 mM MES-NaOH pH 6.0, 10 mM NaCl, 5 mM MgCl₂, 2 M glycine (B1666218) betaine).

-

Chlorophyll Quantification: Determine the chlorophyll concentration spectrophotometrically using the method of Arnon or Porra.

-

Storage: Snap-freeze aliquots in liquid nitrogen and store at -80°C until use.

Protocol 2: Measurement of PSII-Mediated Electron Transport (Hill Reaction)

This assay measures the rate of electron transport from water to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DPIP).[3]

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing assay buffer (50 mM HEPES-NaOH pH 7.2, 100 mM sucrose, 5 mM MgCl₂, 10 mM NaCl), 50 µM DPIP, and thylakoid membranes (to a final chlorophyll concentration of ~10-15 µg/mL).

-

Herbicide Treatment: Add varying concentrations of pyridafol (dissolved in a suitable solvent like DMSO or ethanol, ensuring the final solvent concentration is non-inhibitory, e.g., <0.5%). Include a control with solvent only.

-

Measurement: Place the cuvette in a spectrophotometer and measure the change in absorbance at 590-600 nm under saturating actinic light. The reduction of blue DPIP to its colorless form indicates electron transport.

-

Calculation: Calculate the rate of DPIP photoreduction. Plot the percentage of inhibition against the logarithm of the pyridafol concentration to determine the IC₅₀ value.

Protocol 3: Analysis of PSII Activity via Chlorophyll a Fluorescence (OJIP Transient)

This non-invasive technique provides detailed information about the photochemical efficiency of PSII.[1][3]

-

Dark Adaptation: Treat intact leaves or thylakoid samples with pyridafol and dark-adapt them for at least 20-30 minutes.

-

Measurement: Use a pulse-amplitude-modulation (PAM) fluorometer or a plant efficiency analyzer (PEA). Expose the sample to a short (1-2 second) pulse of high-intensity saturating light.

-

Data Acquisition: Record the fluorescence emission kinetics, which yields a polyphasic rise known as the OJIP transient. The key points are: O (F₀, minimum fluorescence), J (2 ms), I (30 ms), and P (Fm, maximum fluorescence).

-

Parameter Calculation: Use the OJIP transient data to calculate various parameters (see Table 3), such as the maximum quantum yield of PSII (Fv/Fm = (Fm-F₀)/Fm) and the Performance Index (PIabs), which are sensitive indicators of PSII inhibition. A sharp rise in F₀ and a decrease in Fv/Fm are characteristic of PSII inhibitors that block electron flow beyond QA.[1]

Protocol 4: Thermoluminescence Assay for Herbicide Binding

Thermoluminescence (TL) measures light emitted upon heating after a sample is illuminated at a low temperature. It arises from the recombination of charge-separated pairs in PSII. Herbicides alter the TL glow curve, providing information on their binding site.[12]

-

Sample Preparation: Incubate dark-adapted thylakoids with pyridafol.

-

Illumination: Excite the sample with a saturating single flash or a series of flashes at a specific low temperature (e.g., -15°C) to generate charge-separated states (e.g., S₂/S₃ on the donor side and QA⁻/QB⁻ on the acceptor side).

-

Heating and Detection: Rapidly cool the sample to a lower temperature (e.g., -60°C) to trap these states. Then, heat the sample at a constant rate (e.g., 1°C/s) up to ~60-70°C in the dark. A photomultiplier tube detects the emitted light (glow curve).

-

Analysis: In untreated samples, the main "B-band" (~25-30°C) arises from S₂/S₃QB⁻ recombination. In the presence of a PSII inhibitor like pyridafol that blocks the QB site, the B-band is replaced by a "Q-band" at a lower temperature (~5-10°C), which originates from S₂QA⁻ recombination.[12] The peak temperature and intensity of this Q-band can provide insights into the binding affinity and specific interactions of the herbicide.

Conclusion

Pyridafol, the active metabolite of this compound, is a potent herbicide whose mode of action is the specific and efficient inhibition of photosynthetic electron transport. By competitively binding to the QB site on the D1 protein of Photosystem II, it creates a dam in the flow of electrons, leading to a shutdown of photosynthetic energy production and, more critically, the generation of destructive reactive oxygen species. This well-characterized mechanism of action, elucidated through a combination of biochemical and biophysical techniques, places pyridafol among the classic PSII-inhibiting herbicides, a group that has been fundamental to weed management in modern agriculture. Understanding this precise molecular action is crucial for managing herbicide resistance and for the future design of more selective and effective herbicidal compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Combined molecular docking and QSAR study of fused heterocyclic herbicide inhibitors of D1 protein in photosystem II of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridafol (Ref: CL 9673) [sitem.herts.ac.uk]

- 10. agrisera.com [agrisera.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Pyridate uptake, translocation, and metabolism in weed species

An In-depth Technical Guide on Pyridate Uptake, Translocation, and Metabolism in Weed Species

Introduction

This compound is a selective, post-emergence herbicide primarily used for the control of broadleaf weeds in various crops such as corn, chickpeas, and mint.[1][2] It belongs to the phenyl-pyridazine group of herbicides and functions as a photosystem II (PSII) inhibitor (WSSA Group 6).[3][4] this compound's efficacy is contingent upon its absorption by the target weed, translocation to its site of action within the chloroplasts, and the plant's metabolic capacity to detoxify the active compound. Understanding these three processes—uptake, translocation, and metabolism—is crucial for optimizing its use, managing herbicide resistance, and developing new weed control strategies. This guide provides a comprehensive technical overview of the current knowledge on this compound's fate in various weed species, supported by experimental methodologies and data.

This compound is a contact herbicide that is absorbed through the leaves.[1][4] Once absorbed, it is hydrolyzed to its phytotoxic metabolite, 6-chloro-3-phenyl-pyridazine-4-ol ( CL 9673 ), which inhibits the Hill reaction in the photosynthetic pathway.[1] The selectivity of this compound is attributed to the differential ability of tolerant crops and susceptible weeds to metabolize this active compound into non-toxic conjugates.[1][5]

This compound's Mode of Action

This compound's primary mode of action is the inhibition of photosynthetic electron transport at photosystem II.[4][6] It irreversibly binds to the D1 protein within the PSII complex, blocking the transport of electrons.[6][7] This blockage leads to a buildup of high-energy electrons, which then interact with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen.[3][6][7] These highly toxic ROS cause rapid lipid peroxidation of cell membranes, leading to membrane degradation, cell leakage, necrosis (browning), and ultimately, the death of the weed.[6][7]

This compound Uptake (Absorption)

This compound is applied post-emergence and is primarily absorbed through the leaves of weeds.[2][4][6] The process is influenced by various factors including weed species, leaf age, and environmental conditions.

Quantitative Data on this compound Uptake

Studies have shown that foliar absorption of this compound can be limited, but it is generally higher in younger leaves of dicotyledonous species.[1][5]

| Weed Species | Crop | Time After Treatment (hours) | Absorption (% of Applied) | Reference |

| Polygonum lapathifolium | - | Not Specified | Higher in younger leaves | [5] |

| Chenopodium album | - | Not Specified | Higher in younger leaves | [5] |

| Chickpea (Cicer arietinum) | Tolerant Crop | 24 | Majority of absorption occurs | [5] |

This compound Translocation

Once absorbed, this compound exhibits limited mobility within the plant.[5] Translocation primarily occurs via the symplastic pathway, moving with the flow of photoassimilates from source leaves to sink tissues.[5] However, a significant portion of the absorbed this compound remains in the treated leaf.

Quantitative Data on this compound Translocation

Research indicates that the majority of absorbed this compound stays within the treated leaf, with only a small fraction being translocated to other parts of the plant.

| Plant Part | Time After Treatment (hours) | Translocation (% of Absorbed) | Reference |

| Treated Leaf | 72 | > 83% | [5] |

| Other Plant Parts | Not Specified | ~10% (to shoot) | [5] |

| Roots | Not Specified | Very minute amount | [5] |

The selectivity of this compound cannot be fully explained by differences in uptake and translocation alone.[5]

This compound Metabolism

The primary determinant of this compound's selectivity is the differential metabolism between tolerant crops and susceptible weeds.[5] The metabolic pathway involves a two-step process: hydrolysis followed by conjugation.

-

Hydrolysis: In the plant, this compound is rapidly hydrolyzed to its phytotoxic metabolite, 6-chloro-3-phenylpyridazine-4-ol (CL9673).[1][5] This is the active compound that inhibits photosystem II.

-

Conjugation: The subsequent metabolic fate of CL9673 determines the plant's tolerance.

-

Susceptible Weeds: In susceptible species like Chenopodium album and Polygonum lapathifolium, CL9673 forms unstable water-soluble conjugates that can readily release the phytotoxic metabolite, leading to cell death.[5]

-

Tolerant Crops: In tolerant crops like maize, CL9673 is rapidly converted into stable, non-phytotoxic, water-soluble metabolites (likely glycosidic conjugates), effectively detoxifying the herbicide.[1][5]

-

Experimental Protocols

The study of herbicide uptake, translocation, and metabolism often involves the use of radiolabeled compounds, typically with ¹⁴C.[8][9] This allows for the sensitive and accurate tracking of the herbicide's fate within the plant.

Protocol for Uptake and Translocation Studies

This protocol is a generalized workflow based on common methodologies for studying herbicide absorption and movement.[8][9]

Protocol for Metabolism Studies

Metabolism studies aim to identify and quantify the parent herbicide and its metabolites over time.[8][10][11]

Conclusion

The efficacy and selectivity of this compound are complex processes governed by the interplay of uptake, translocation, and metabolism. While uptake and translocation contribute to the overall performance of the herbicide, it is the metabolic detoxification pathway that is the primary determinant of selectivity between tolerant crops and susceptible weeds. Susceptible weeds are unable to rapidly form stable, non-toxic conjugates of the phytotoxic metabolite CL9673, leading to the accumulation of this compound and subsequent plant death. In contrast, tolerant crops quickly deactivate the metabolite through conjugation. This knowledge is fundamental for the effective use of this compound in weed management programs and provides a basis for investigating potential mechanisms of resistance in weed populations. Further research focusing on the specific enzymes involved in this compound metabolism could offer new insights for the development of future herbicide technologies.

References

- 1. caws.org.nz [caws.org.nz]

- 2. Evaluating the potential of this compound-containing herbicide in basil: impacts on yield, leaf injury, and weed control | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]

- 3. Weed Management: Try A Seldom-Used Mode of Action - Corn South [cornsouth.com]

- 4. This compound (Ref: CL 11344) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. croplife.com [croplife.com]

- 7. croplife.com [croplife.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay - PMC [pmc.ncbi.nlm.nih.gov]

Physiological and Biochemical Effects of Pyridate on Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridate is a selective, post-emergence herbicide primarily used for the control of broadleaf weeds in various crops. Its mode of action is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants. This guide provides a comprehensive overview of the physiological and biochemical effects of this compound on plants, including its mechanism of action, metabolic fate, and the basis for its selectivity. Detailed experimental protocols for key assays and quantitative data on its efficacy and biochemical impacts are presented to support research and development efforts in crop protection and herbicide science.

Core Physiological and Biochemical Effects

Primary Mechanism of Action: Photosystem II Inhibition

This compound functions as a potent inhibitor of photosynthetic electron transport at Photosystem II.[1][2] It is a pro-herbicide that, once absorbed by the plant, is rapidly hydrolyzed to its active metabolite, 6-chloro-3-phenyl-pyridazine-4-ol (also known as CL-9673 or pyridafol).[3][4] This active compound competitively binds to the D1 protein in the PSII complex, specifically at the QB binding site, thereby blocking the transfer of electrons to plastoquinone.[2][5] This blockage leads to a cascade of events:

-

Inhibition of Photosynthesis: The disruption of electron flow halts the process of photosynthesis within hours of application.[3]

-

Generation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for photosynthesis is transferred to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals.[6][7][8]

-

Oxidative Stress and Cellular Damage: The excessive production of ROS overwhelms the plant's antioxidant defense systems, leading to rapid lipid peroxidation of cell membranes, degradation of chlorophyll (B73375), and ultimately, cell death.[8] This manifests as visible symptoms of phytotoxicity, including chlorosis (yellowing), necrosis (browning and tissue death), and leaf burn.[9][10]

Metabolism and Selectivity

The selectivity of this compound between tolerant crops and susceptible weeds is primarily determined by the rate of detoxification of the active metabolite, pyridafol (B1214434).[3]

-

In Susceptible Plants: Weeds are unable to rapidly metabolize pyridafol, leading to its accumulation and the subsequent inhibition of photosynthesis and cell death.

-

In Tolerant Plants: Tolerant crops, such as corn and chickpeas, possess the ability to quickly detoxify pyridafol through conjugation with sugars (glycosylation) and glutathione (B108866).[3] This process renders the herbicide inactive and facilitates its sequestration or further degradation. The formation of glycosidic conjugates is a key detoxification pathway.[3]

Phytotoxicity Symptoms

The application of this compound to susceptible plants results in a series of observable symptoms, which are a direct consequence of its mode of action:

-

Initial Symptoms: Within a few hours to days after application, treated leaves may exhibit chlorosis, often starting at the margins and progressing inwards.[2]

-

Progression of Damage: This is followed by the development of necrotic lesions and a "burned" appearance as cell membranes are destroyed by lipid peroxidation.[8]

-

Plant Death: Complete death of the susceptible weed typically occurs within 10 days of application.[3]

Synergistic Interactions

This compound exhibits significant synergistic effects when used in combination with other herbicides, which is a valuable strategy for managing herbicide-resistant weeds.

-

With HPPD Inhibitors (e.g., Mesotrione, Tembotrione): Herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme reduce the plant's ability to quench ROS. When combined with this compound, which increases ROS production, the result is a more rapid and complete weed death.[7][11]

-

With Atrazine (B1667683): Although both are PSII inhibitors, they have different binding characteristics and uptake mechanisms. This compound is primarily absorbed through the leaves, providing rapid contact activity, while atrazine can be taken up by the roots and has residual activity.[7][8] This combination enhances the overall efficacy and spectrum of weed control.

Quantitative Data

The following tables summarize quantitative data regarding the efficacy and biochemical effects of this compound.

Table 1: Efficacy of this compound and its Tank Mixes on Herbicide-Resistant Weeds

| Weed Species | Herbicide Treatment | Application Rate (g ai/ha) | Weed Control (%) | Days After Treatment | Reference |

| Glyphosate-Resistant Palmer Amaranth | Glyphosate + Mesotrione + Atrazine + this compound | Not Specified | 99 | 14 | [7] |

| HPPD-Resistant Common Waterhemp | This compound + Mesotrione + Glyphosate | Not Specified | 95 | 9 | [7] |

| Glyphosate-Resistant Palmer Amaranth | Glyphosate + this compound | 896 + 224 | 98 | 14 | [7] |

| Atrazine-Resistant Waterhemp | This compound + Tembotrione | 350 + 92 | >90 | 28 | [1] |

| Atrazine-Sensitive Waterhemp | This compound + Mesotrione | 350 + 53 | >95 | 28 | [1] |

Table 2: Phytotoxicity of this compound on a Tolerant Crop (Chickpea)

| This compound Application Rate (kg ai/ha) | Crop Injury Rating | Grain Yield Response | Reference |

| Up to 3.6 | Safe (no significant injury) | Significant yield increase due to weed removal | [3] |

Experimental Protocols

Measurement of Photosystem II Inhibition via Chlorophyll Fluorescence

This protocol is used to assess the impact of this compound on the photosynthetic efficiency of PSII.

Methodology:

-

Plant Material: Grow susceptible and tolerant plant species under controlled environmental conditions.

-

Herbicide Application: Treat plants with a range of this compound concentrations. Include an untreated control.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 20-30 minutes using leaf clips to ensure all PSII reaction centers are open.[12][13][14]

-

Measurement: Use a pulse amplitude modulation (PAM) fluorometer to measure chlorophyll fluorescence parameters.

-

Data Acquisition: Record the minimum fluorescence (Fo) with a weak measuring light, and the maximum fluorescence (Fm) after applying a saturating pulse of light.

-

Calculation of Photochemical Efficiency: Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm. A decrease in Fv/Fm indicates inhibition of PSII.

-

Analysis: Compare the Fv/Fm values of treated plants to the control to quantify the extent of PSII inhibition. IC50 values (the concentration of herbicide causing 50% inhibition) can be determined by measuring the oxygen evolution rate at various herbicide concentrations.[15]

Quantification of this compound and its Metabolite (Pyridafol) by HPLC

This protocol outlines the extraction and quantification of this compound and its active metabolite from plant tissue.

Methodology:

-

Sample Preparation: Harvest plant tissue at various time points after treatment. Homogenize the tissue in a suitable solvent (e.g., acetonitrile-water mixture).

-

Extraction: Perform a liquid-liquid extraction to separate the analytes from the plant matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an effective approach for sample cleanup.[16]

-

Hydrolysis (for total pyridafol): To measure conjugated forms of pyridafol, an alkaline hydrolysis step can be included to release the free metabolite.[16]

-

Chromatographic Separation:

-

System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV or mass spectrometer (LC-MS/MS) detector.[7][8]

-

Column: A C18 reversed-phase column is typically used.[8][17]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid, is used for optimal separation.[8]

-

-

Detection and Quantification:

-

UV Detection: Monitor the column effluent at a wavelength of approximately 280 nm.[17]

-

MS/MS Detection: For higher sensitivity and specificity, use a mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-daughter ion transitions for this compound and pyridafol.[8]

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amounts of this compound and pyridafol in the samples.

-

Assay for Glutathione S-Transferase (GST) Activity

This protocol measures the activity of GST enzymes involved in the detoxification of this compound's active metabolite.

Methodology:

-

Enzyme Extraction: Homogenize plant tissue in a cold extraction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing protease inhibitors. Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

-

Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

-

Enzymatic Reaction:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.[3][18][19]

-

Initiation: Add the plant extract to the reaction mixture to start the reaction.

-

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the GSH-CDNB conjugate.[3][20]

-

Calculation of Activity: Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the product. Express the activity as units per milligram of protein.

Measurement of Lipid Peroxidation

This protocol quantifies the extent of cell membrane damage caused by ROS.

Methodology:

-

Sample Preparation: Homogenize plant tissue in a suitable buffer (e.g., trichloroacetic acid solution).

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay:

-

Reaction: Add thiobarbituric acid (TBA) reagent to the homogenate and heat the mixture. Malondialdehyde (MDA), a byproduct of lipid peroxidation, reacts with TBA to form a pink-colored complex.

-

Measurement: Measure the absorbance of the complex at approximately 532 nm.

-

-

Quantification: Calculate the concentration of MDA using its molar extinction coefficient. An increase in MDA content in treated plants compared to controls indicates a higher level of lipid peroxidation.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to plant cell death.

Experimental Workflow for this compound Analysis in Plants

References

- 1. ag.purdue.edu [ag.purdue.edu]

- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. HPLC--residue analysis of the herbicide this compound in cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. awsjournal.org [awsjournal.org]

- 10. Methods for the detection of reactive oxygen species employed in the identification of plant photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Chlorophyll Fluorescence Imaging-Based Duckweed Phenotyping to Assess Acute Phytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quantifying Chlorophyll Fluorescence Parameters from Hyperspectral Reflectance at the Leaf Scale under Various Nitrogen Treatment Regimes in Winter Wheat [mdpi.com]

- 15. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides [mdpi.com]

- 16. relana-online.de [relana-online.de]

- 17. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 20. researchgate.net [researchgate.net]

Toxicological Profile of Pyridate in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridate is a selective, post-emergence herbicide used for the control of annual broad-leaved weeds. Its mode of action is the inhibition of photosynthetic electron transport at photosystem II.[1] While effective in its agricultural application, it is crucial to understand its toxicological impact on non-target organisms to assess its environmental risk profile. This technical guide provides a comprehensive overview of the ecotoxicology of this compound and its primary metabolite, Pyridafol, in various non-target species.

Environmental Fate and Metabolism

This compound is known to degrade in the environment, with its primary transformation product being Pyridafol ( CL 9673 ).[1] this compound itself is generally not persistent in soil, but Pyridafol can exhibit moderate persistence.[2] Due to the rapid conversion, the ecotoxicological assessment of this compound must also consider the effects of Pyridafol.

Mode of Action in Non-Target Organisms

In susceptible non-target plants and algae, this compound acts as a photosystem II (PSII) inhibitor.[3] By blocking the electron transport chain, it leads to the production of reactive oxygen species, causing lipid peroxidation and ultimately cell death. While this is the intended mode of action in weeds, its impact on other photosynthetic organisms, such as algae and aquatic plants, is a key area of ecotoxicological concern. The specific toxicological pathways in non-photosynthetic organisms are less defined but are generally associated with systemic toxicity.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound and its metabolite, Pyridafol, to a range of non-target organisms.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Test Type | Endpoint | Duration | Value (mg/L) | Reference |

| Fish | |||||

| Oncorhynchus mykiss (Rainbow Trout) | Acute | LC50 | 96 h | > 1.0 | [4] |

| Lepomis macrochirus (Bluegill Sunfish) | Acute | LC50 | 96 h | 1.9 | [4] |

| Cyprinus carpio (Common Carp) | Acute | LC50 | 96 h | 2.2 | [4] |

| Aquatic Invertebrates | |||||

| Daphnia magna (Water Flea) | Acute | EC50 | 48 h | 0.310 (product) | [5] |

| Daphnia magna (Water Flea) | Chronic | NOEC | 21 d | 0.056 | [4] |

| Aquatic Plants and Algae | |||||

| Lemna gibba (Duckweed) | Acute | EC50 | 7 d | >1.5 | [6] |

| Pseudokirchneriella subcapitata (Green Algae) | Acute | EC50 | 72 h | 0.013 | [4] |

| Navicula pelliculosa (Diatom) | Acute | EC50 | 72 h | 0.019 | [4] |

| Anabaena flos-aquae (Cyanobacteria) | Acute | EC50 | 72 h | 0.16 | [4] |

Table 2: Acute and Chronic Toxicity of Pyridafol to Aquatic Organisms

| Species | Test Type | Endpoint | Duration | Value (mg/L) | Reference |

| Fish | |||||

| Oncorhynchus mykiss (Rainbow Trout) | Acute | LC50 | 96 h | 0.78 | [4] |

| Aquatic Invertebrates | |||||

| Daphnia magna (Water Flea) | Chronic | NOEC | 21 d | 0.028 | [4] |

| Aquatic Plants and Algae | |||||

| Raphidocelis subcapitata (Green Algae) | Acute | EC50 | 72 h | 0.04 | [4] |

| Navicula pelliculosa (Diatom) | Acute | EC50 | 96 h | 0.025 | [4] |

| Skeletonema costatum (Marine Diatom) | Acute | EC50 | 96 h | 0.034 | [4] |

Table 3: Avian Toxicity of this compound

| Species | Test Type | Endpoint | Value | Reference |

| Colinus virginianus (Bobwhite Quail) | Acute Oral | LD50 | >2000 mg/kg bw | [4] |

| Anas platyrhynchos (Mallard Duck) | Acute Oral | LD50 | >2000 mg/kg bw | [4] |

| Anas platyrhynchos (Mallard Duck) | Dietary | LC50 (8-day) | >5000 mg/kg diet | [4] |

Table 4: Toxicity of this compound to Terrestrial Invertebrates

| Species | Test Type | Endpoint | Duration | Value | Reference |

| Honeybee (Apis mellifera) | |||||

| Acute Contact | LD50 | 48 h | >100 µ g/bee | [7] | |

| Acute Oral | LD50 | 48 h | >100 µ g/bee | [7] | |

| Earthworm (Eisenia fetida) | |||||

| Acute | LC50 | 14 d | >1000 mg/kg soil | [1] | |

| Chronic (Reproduction) | NOEC | 56 d | 3.16 mg/kg soil | [4] |

Experimental Protocols

The toxicity data presented in this guide are primarily based on studies conducted following standardized international guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

-

Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period. Juvenile fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test assesses the acute toxicity to Daphnia magna. Young daphnids are exposed to various concentrations of the test substance. The endpoint is the EC50, which is the concentration that immobilizes 50% of the daphnids.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This 72-hour test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria. Exponentially growing cultures are exposed to a series of test concentrations. The endpoint is the EC50, representing the concentration that causes a 50% reduction in growth rate or yield.

Avian Toxicity Testing

-

Avian Acute Oral Toxicity Test (OECD 223): This test determines the acute oral toxicity (LD50) of a substance to birds. Birds, typically quail or ducks, are administered a single oral dose of the test substance. They are then observed for mortality and clinical signs of toxicity for at least 14 days.

-

Avian Dietary Toxicity Test (OECD 205): This test assesses the toxicity of a substance when ingested in the diet. Young birds are fed a diet containing the test substance at various concentrations for five days, followed by a three-day observation period on a normal diet. The endpoint is the LC50, the concentration in the diet that is lethal to 50% of the test birds.

Terrestrial Invertebrate Toxicity Testing

-

Honeybee Acute Contact and Oral Toxicity Tests (OECD 214 & 213): These laboratory tests determine the acute contact and oral LD50 of a substance to adult honeybees. For the contact test, the substance is applied directly to the thorax of the bees. For the oral test, bees are fed a sucrose (B13894) solution containing the test substance. Mortality is recorded over 48 to 96 hours.

-

Earthworm Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) in artificial soil. Adult earthworms are exposed to soil treated with a range of concentrations of the test substance. The endpoint is the LC50, determined after 14 days.

-

Earthworm Reproduction Test (OECD 222): This chronic test assesses the sublethal effects of a substance on earthworm reproduction. Adult earthworms are exposed to treated soil for 28 days, after which they are removed. The number of offspring produced in the soil is then counted after an additional 28-day incubation period. Endpoints include the NOEC and ECx for reproduction.

Visualizations

Signaling Pathway: Inhibition of Photosystem II

Experimental Workflow: Aquatic Toxicity Assessment

Logical Relationship: Environmental Risk Assessment Framework

Conclusion

This compound exhibits a range of toxicities to non-target organisms. It is classified as very toxic to some aquatic life, particularly algae, on an acute basis.[1] Its primary metabolite, Pyridafol, also contributes to the overall environmental risk profile and shows significant toxicity to aquatic organisms.[4] The toxicity to birds, honeybees, and earthworms appears to be lower, with acute toxicity values often exceeding the highest tested concentrations in laboratory studies.[4][7]

A comprehensive risk assessment must consider both the parent compound and its metabolites, taking into account environmental concentrations resulting from agricultural use. The data and protocols outlined in this guide provide a foundational understanding for researchers and professionals to evaluate the ecotoxicological profile of this compound and to inform risk management decisions. Further research into the chronic effects on a wider range of species and the potential for sublethal impacts would contribute to a more complete understanding of its environmental footprint.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound | C19H23ClN2O2S | CID 41463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. boerenlandvogels.nl [boerenlandvogels.nl]

- 7. This compound (Ref: CL 11344) [sitem.herts.ac.uk]

Environmental Fate and Ecotoxicology of Pyridate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract